2-Chloro-4-(2-fluorophenyl)-1,3-thiazole
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Overview
Description
2-Chloro-4-(2-fluorophenyl)-1,3-thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring structure
Mechanism of Action
Target of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, such as anti-inflammatory, antitumor, antiviral, anticonvulsant, antimycobacterial, antimicrobial, antidiabetic, and antioxidant . These activities suggest that 2-Chloro-4-(2-fluorophenyl)thiazole may interact with multiple targets in the body.
Mode of Action
Thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species . It’s plausible that 2-Chloro-4-(2-fluorophenyl)thiazole may interact with its targets in a similar manner.
Biochemical Pathways
It’s suggested that molecules containing a thiazole ring may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Result of Action
Based on the reported biological activities of thiazole derivatives, it can be inferred that 2-chloro-4-(2-fluorophenyl)thiazole may have potential therapeutic effects in various conditions such as inflammation, tumors, viral infections, convulsions, mycobacterial infections, microbial infections, diabetes, and oxidative stress .
Action Environment
It’s known that the presence of chlorine in low molecular weight compounds affects its biological activity by altering the electrophilicity of carbon in the c-cl bond . This facilitates its reaction with bionucleophiles such as DNA bases or a regulating protein through the displacement of chlorine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2-fluorophenyl)-1,3-thiazole typically involves the reaction of 2-fluoroaniline with chloroacetyl chloride to form an intermediate, which is then cyclized with sulfur and a base to yield the desired thiazole compound. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like zinc oxide nanoparticles to enhance the reaction efficiency .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors and advanced catalytic systems can improve the yield and purity of the compound, making the process more cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(2-fluorophenyl)-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form thiazolidines under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or ethanol.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of various substituted thiazoles.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of thiazolidines.
Scientific Research Applications
2-Chloro-4-(2-fluorophenyl)-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(4-fluorophenyl)thiazole
- 2-Chloro-4-(2,4-difluorophenyl)thiazole
- 4-(4-Fluorophenyl)thiazole-2-thiol
- 2-(4-Chloro-2-fluorophenyl)ethanamine
Uniqueness
2-Chloro-4-(2-fluorophenyl)-1,3-thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms in the phenyl ring enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-chloro-4-(2-fluorophenyl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFNS/c10-9-12-8(5-13-9)6-3-1-2-4-7(6)11/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXURHFSSMANCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1188122-06-6 |
Source
|
Record name | 2-chloro-4-(2-fluorophenyl)-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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